

L-Phenylalaninamide Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Phenylalaninamide hydrochloride*

Cat. No.: *B554978*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **L-Phenylalaninamide hydrochloride**, a key intermediate in pharmaceutical and biochemical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, synthesis applications, and known biological significance.

Core Molecular Data

L-Phenylalaninamide hydrochloride is the hydrochloride salt of L-phenylalaninamide, a derivative of the essential amino acid L-phenylalanine. Its chemical structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.

Property	Value	References
Molecular Formula	$C_9H_{12}N_2O \cdot HCl$ or $C_9H_{13}ClN_2O$	[1] [2]
Molecular Weight	~200.67 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
CAS Number	65864-22-4	[1]
Melting Point	Approximately 234 °C	[1]
Solubility	Soluble in water	[1]

Applications in Synthesis

L-Phenylalaninamide hydrochloride serves as a crucial starting material or intermediate in various synthetic procedures, most notably in solid-phase peptide synthesis (SPPS). Its primary role is to introduce a phenylalanine residue with a C-terminal amide, a common feature in many biologically active peptides.

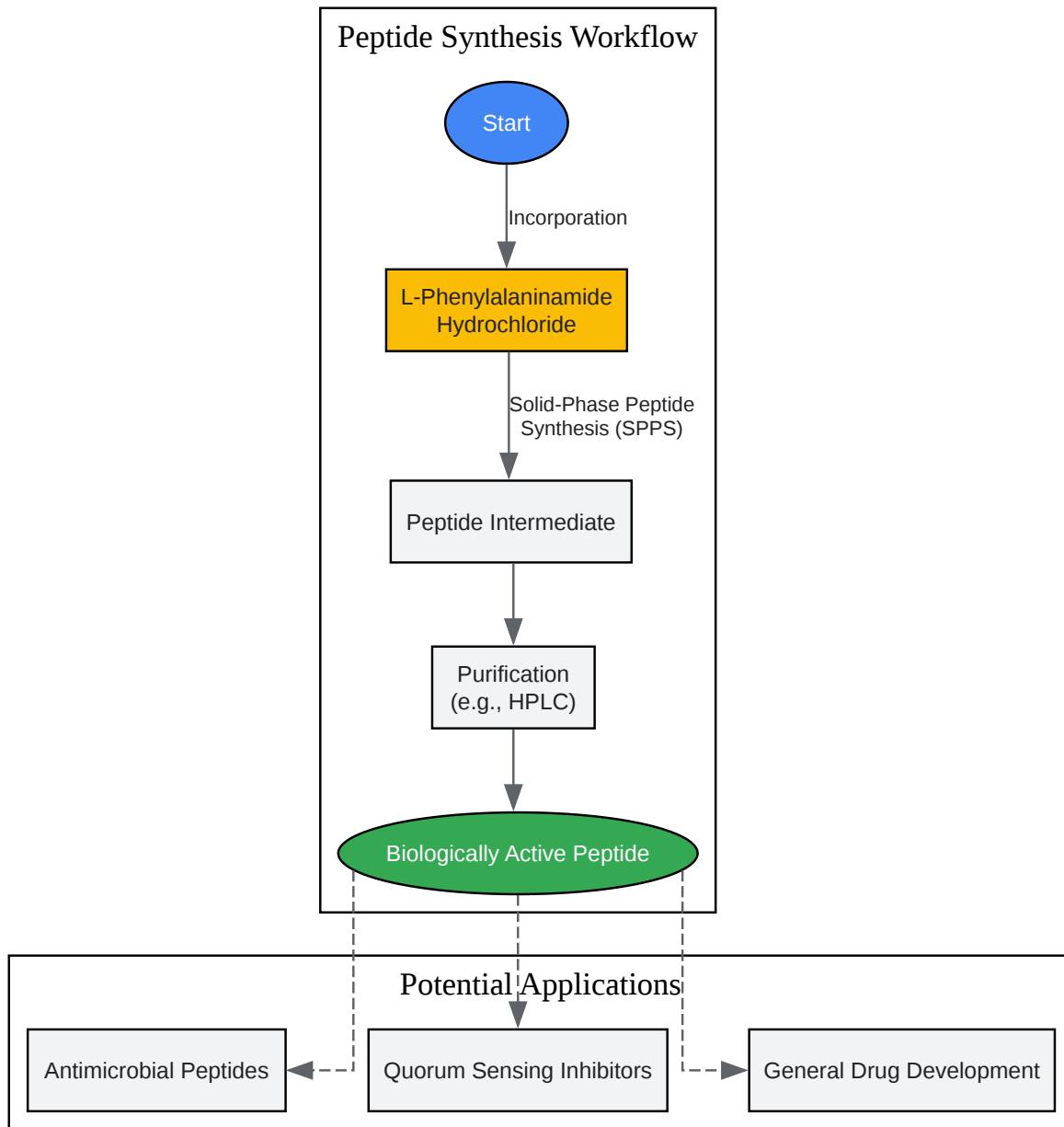
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Utilizing a Phenylalanine Amide Moiety

The following is a generalized protocol for the incorporation of a phenylalanine amide residue into a peptide chain using SPPS. Specific conditions may vary based on the resin, protecting groups, and coupling reagents employed.

1. Resin Preparation:

- Select a suitable resin for C-terminal amide peptides (e.g., Rink amide resin).
- Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.

2. Fmoc Deprotection:


- Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.
- Allow the reaction to proceed for a designated time (typically 15-30 minutes).
- Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

3. Amino Acid Coupling:

- Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (in this conceptual case, to be linked to the phenylalanine amide). This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOEt) to minimize side reactions.
- Introduce the activated amino acid to the deprotected resin.
- Allow the coupling reaction to proceed to completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).
- Wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.

4. Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- The resin is treated with the cleavage cocktail for a period of 1-3 hours.
- The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude product.

Research has shown that phenylalanine derivatives can exhibit a range of pharmacological activities.

- **Antimicrobial Activity:** The introduction of L-phenylalanine into the sequence of antimicrobial peptides has been shown to enhance their selective activity against Gram-positive bacteria. [3] This suggests that peptides synthesized using **L-phenylalaninamide hydrochloride** could be investigated for their potential as novel antimicrobial agents.
- **Quorum Sensing Inhibition:** Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing in bacteria.[4] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factors, making its inhibition a promising anti-infective strategy.
- **Pharmaceutical Development:** As a derivative of an essential amino acid, **L-Phenylalaninamide hydrochloride** is a valuable component in the development of new therapeutics. Its use as a building block allows for the synthesis of peptide-based drugs and other molecules with potential applications in various disease areas.

This technical guide serves as a foundational resource for professionals engaged in the fields of medicinal chemistry, drug discovery, and biochemical research. The information provided herein is intended to facilitate a deeper understanding of **L-Phenylalaninamide hydrochloride** and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Phenylalaninamide Hydrochloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554978#l-phenylalaninamide-hydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com